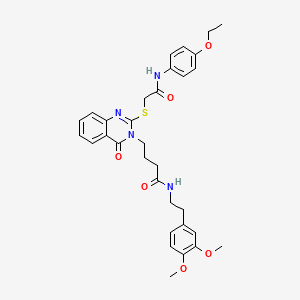

![molecular formula C12H9IO B2524341 5-碘-[1,1'-联苯]-2-醇 CAS No. 87441-19-8](/img/structure/B2524341.png)

5-碘-[1,1'-联苯]-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

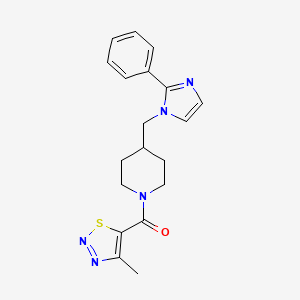

5-Iodo-[1,1'-biphenyl]-2-ol is a chemical compound that is part of the biphenyl class, characterized by the presence of an iodine atom and a hydroxyl group. The compound's structure and properties are of interest due to the potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of iodo-substituted compounds related to 5-Iodo-[1,1'-biphenyl]-2-ol can be achieved through electrophilic iodocyclization. A study has shown that 1-([1,1'-biphenyl]-2-yl)alkynones can undergo iodine monochloride (or iodine)-induced intramolecular 7-endo-dig cyclization to form dibenzocyclohepten-5-ones. The substituent effects are critical in determining the reaction pathways and outcomes. By altering the substitution pattern on the alkynone substrates, the cyclization can be directed regioselectively to yield either dibenzocyclohepten-5-ones or spiroconjugated compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Iodo-[1,1'-biphenyl]-2-ol has been studied using techniques such as NMR and X-ray diffraction. For instance, the structure of a related compound, 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol, has been analyzed and found to exhibit tautomerism. It exists in the phenol form in solution but prefers a quinone arrangement in the solid state . This suggests that 5-Iodo-[1,1'-biphenyl]-2-ol may also exhibit interesting structural characteristics depending on its state.

Chemical Reactions Analysis

The reactivity of iodo-substituted compounds like 5-Iodo-[1,1'-biphenyl]-2-ol can be inferred from studies on similar molecules. For example, 5-iodo-2'-deoxyuridine, which also contains an iodine substituent, has been shown to have an unusually short intermolecular distance between the iodine and an oxygen atom. This interaction may contribute to its antiviral activity, indicating that the iodine substituent in 5-Iodo-[1,1'-biphenyl]-2-ol could play a significant role in its chemical reactivity and potential biological activity .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 5-Iodo-[1,1'-biphenyl]-2-ol are not detailed in the provided papers, the properties of related iodo-substituted compounds can provide insights. The presence of the iodine atom is likely to influence the compound's polarity, solubility, and potential interactions with biological molecules. The hydroxyl group may contribute to the compound's ability to form hydrogen bonds, affecting its solubility and reactivity. The molecular structure analysis suggests that the compound may exhibit different properties in solution versus the solid state, which could be relevant for its applications .

科学研究应用

抗疟活性: 5-碘-[1,1'-联苯]-2-醇衍生物已被合成并研究其抗疟活性。这些化合物对小鼠中的恶性疟原虫表现出显着的抗疟效力,显示出在人体中进行临床试验的潜力 (Werbel 等人,1986).

配位聚合物中的卤素键合: 该化合物已被用于组装二价配位聚合物,显示出独特的结构特征和在材料科学中的潜在应用 (Zang 等人,2011).

用于药物和电子产品的材料合成: 研究探索了在 5-碘-[1,1'-联苯]-2-醇中使用模板化 C-H 键断裂方法合成多碘芳烃。这些化合物对制药、分子电子和纳米材料行业至关重要 (Martı́nez-Martı́nez 等人,2017).

芳基化反应中的催化: 该化合物参与了在钯催化下区域选择性芳基化反应的研究,这在有机合成和药物研究中具有重要意义 (Satoh 等人,1998).

二苯并环庚烯-5-酮的合成: 研究重点是使用 5-碘-[1,1'-联苯]-2-醇衍生物合成碘取代的二苯并环庚烯-5-酮,揭示了亲电碘环化及其在有机化学中的意义 (Chen 等人,2014).

有机发光二极管 (OLED) 的开发: 该化合物已被用于合成用作 OLED 中电子传输材料的材料。这在材料科学和电子器件制造领域具有影响 (Emmerling 等人,2012).

抗菌和抗炎活性: 它参与了二有机锡(IV)配合物的合成,这些化合物经过测试具有抗菌、抗氧化和抗炎活性,突出了其在医学和药物研究中的潜力 (Devi 等人,2019).

电化学传感器: 该化合物已被用于修饰碳糊电极,增强其电化学性能以检测药物化合物 (Beitollahi 等人,2012).

属性

IUPAC Name |

4-iodo-2-phenylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAKFENSCBCFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87441-19-8 |

Source

|

| Record name | 4-iodo-2-phenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524258.png)

![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)

![(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2524267.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2524271.png)

![5-(4-chlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2524275.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2524279.png)